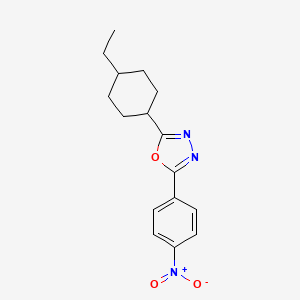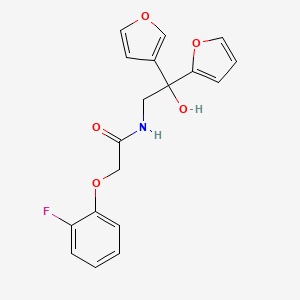
2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acetamide, commonly known as FFA4 agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. FFA4, also known as GPR120, is a G protein-coupled receptor that is highly expressed in adipose tissue, pancreas, and the gastrointestinal tract. FFA4 agonists have shown promising results in the treatment of various diseases, including diabetes, obesity, and inflammation.
Scientific Research Applications
Synthesis and Characterization of Acetamide Derivatives
Research on acetamide derivatives, such as the synthesis and characterization of novel compounds with specific substituents on the phenoxy and furan units, highlights the importance of these chemicals in developing new materials with potential applications in pharmaceuticals, materials science, and chemical synthesis (Yang Man-li, 2008). These studies often explore the chemical reactivity, stability, and interactions of acetamide derivatives, providing insights into their utility for various scientific applications.
Photoreactivity and Photochemistry
The photoreactivity of similar compounds, such as flutamide derivatives, has been studied to understand their behavior under UV light exposure, revealing different photoreactions in various solvents. Such studies contribute to knowledge on how acetamide derivatives can be used in photochemical applications, including as photosensitizers in dye-sensitized solar cells or in the design of materials responsive to light (Y. Watanabe et al., 2015).
Biological Activity and Ligand Design
The design and synthesis of acetamide derivatives with specific heteroaromatic rings have been explored for their biological activities, including as ligands for receptors or as compounds with anti-inflammatory or antinociceptive properties. This area of research demonstrates the potential of acetamide derivatives in medicinal chemistry, highlighting their role in developing new therapeutic agents (N. Hirakawa et al., 1998).
Advanced Material Applications
Studies on acetamide derivatives with specific electronic and structural properties have investigated their use in advanced materials. For instance, research into the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs suggests potential applications in dye-sensitized solar cells and as part of biomolecular interaction studies. These compounds’ optical and electronic properties are crucial for their application in materials science and biochemistry (Y. Mary et al., 2020).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5/c19-14-4-1-2-5-15(14)25-11-17(21)20-12-18(22,13-7-9-23-10-13)16-6-3-8-24-16/h1-10,22H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRBMURFYBZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B2837653.png)
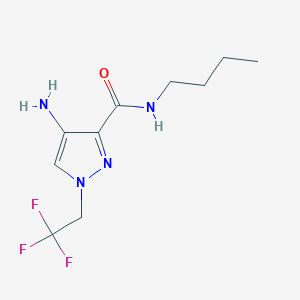
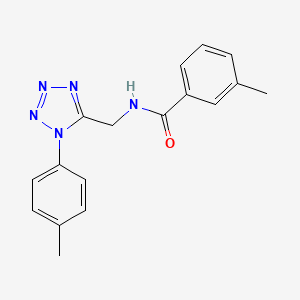
![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2837658.png)

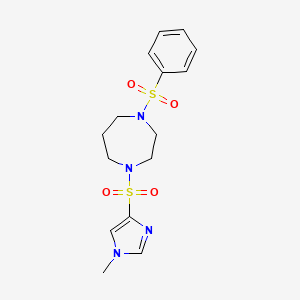
![2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2837663.png)
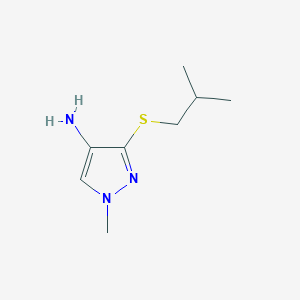
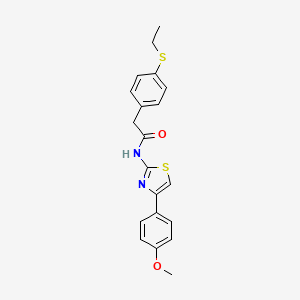

![4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2837668.png)
![(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2837669.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine](/img/structure/B2837671.png)
